Product packaging for Allyl p-tolyl sulfone(Cat. No.:CAS No. 3112-87-6)

Allyl p-tolyl sulfone

Cat. No.: B1617525
CAS No.: 3112-87-6
M. Wt: 196.27 g/mol
InChI Key: QTTZZUJXQPUOTF-UHFFFAOYSA-N
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Description

Significance of Sulfone Functionalities in Modern Organic Synthesis

The sulfonyl group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts a range of useful properties to an organic molecule. wikipedia.org Sulfones are generally stable, crystalline solids that are resistant to hydrolysis, making them easy to handle and purify. ontosight.aifiveable.me The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. oup.com

Furthermore, the sulfonyl group can act as an excellent leaving group in substitution and elimination reactions. researchgate.net This dual reactivity allows sulfones to function as "chemical chameleons," capable of acting as either nucleophiles or electrophiles depending on the reaction conditions. oup.comresearchgate.net This versatility has led to their extensive use as synthetic intermediates, protecting groups, and in the synthesis of polymers and biologically active molecules. fiveable.meinnovareacademics.iniomcworld.com

Historical Development and Key Discoveries in Allyl Sulfone Research

The chemistry of allyl sulfones has a rich history, with early research focusing on their synthesis and fundamental reactivity. A significant breakthrough was the recognition of their ability to undergo rearrangements, such as the 1,3-rearrangement of allylic p-tolyl sulfones under radical or thermal conditions. sci-hub.stresearchgate.net Another pivotal discovery was the development of the Ramberg-Bäcklund reaction, a process that converts α-halo sulfones into alkenes through a transient episulfone intermediate, providing a powerful method for alkene synthesis. sci-hub.stwikipedia.org

More recently, the advent of transition metal catalysis has revolutionized the use of allyl sulfones in organic synthesis. The development of palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, opened up new avenues for the use of allyl sulfones as allylating agents. oup.comrsc.org These and other discoveries have transformed allyl sulfones from chemical curiosities into mainstream synthetic reagents.

Dual Reactivity Paradigm of Allyl Sulfones: Nucleophilic and Electrophilic Character

The synthetic utility of allyl sulfones stems from their ability to exhibit both nucleophilic and electrophilic character.

Nucleophilic Character: The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a strong base to generate a stabilized α-sulfonyl carbanion. oup.com This carbanion can then react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. researchgate.net

Electrophilic Character: In the presence of a suitable transition metal catalyst, typically palladium(0), the entire allyl sulfone moiety can act as an electrophile. The catalyst facilitates the departure of the sulfinate anion as a leaving group, generating a π-allyl-metal complex. acs.org This complex can then be attacked by various nucleophiles in allylic substitution reactions. oup.com This dual reactivity allows for a diverse range of synthetic transformations, making allyl sulfones highly valuable intermediates in organic synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B1617525 Allyl p-tolyl sulfone CAS No. 3112-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-prop-2-enylsulfonylbenzene
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InChI

InChI=1S/C10H12O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTTZZUJXQPUOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
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DSSTOX Substance ID

DTXSID50185058
Record name Sulfone, allyl p-tolyl
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3112-87-6
Record name 1-Methyl-4-(2-propen-1-ylsulfonyl)benzene
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Record name Allyl p-tolyl sulfone
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Record name p-Tolyl allyl sulfone
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Record name Sulfone, allyl p-tolyl
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Record name ALLYL P-TOLYL SULFONE
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Synthetic Methodologies for Allyl P Tolyl Sulfone and Analogues

Strategies for Carbon-Sulfur Bond Formation

The direct formation of the carbon-sulfur bond is a fundamental approach to synthesizing allyl sulfones. This can be achieved through several distinct chemical transformations.

A direct and efficient method for synthesizing allyl sulfones involves the dehydroxylative sulfonylation of alcohols. cas.cnorganic-chemistry.org This process converts the hydroxyl group of an alcohol, a common and readily available functional group, directly into a sulfonyl group. cas.cnjchemrev.com

Recent advancements have described a phosphine (B1218219)/1,2-diiodoethane-promoted dehydroxylative sulfonylation of a wide range of alcohols with various sulfinates. cas.cnnih.gov This method is notable for its applicability to not only active alcohols like allylic and benzylic alcohols but also less reactive alkyl alcohols. cas.cnnih.gov The reaction is generally rapid, with high yields achieved in as little as 15 minutes, and utilizes inexpensive and widely available reagents. organic-chemistry.orgnih.gov

For instance, the reaction of an allylic alcohol with a sulfinate, such as sodium p-toluenesulfinate, in the presence of a phosphine and 1,2-diiodoethane, provides the corresponding allyl sulfone. cas.cn The reaction proceeds smoothly for various substituted allylic alcohols, demonstrating the broad scope of this methodology. cas.cn A proposed mechanism suggests an SN2 substitution pathway. organic-chemistry.org

In a related water-promoted dehydrative cross-coupling, allylic alcohols react with sulfinic acids, including p-toluenesulfinic acid, to yield allylic sulfones. nih.gov This reaction can be facilitated by p-toluenesulfonic acid and is effective for complex and biologically relevant sulfinic acids. nih.gov

The table below summarizes representative examples of dehydroxylative sulfonylation of allylic alcohols.

Allylic Alcohol SubstrateSulfinate ReagentProductYield (%)Reference
Cinnamyl alcoholSodium p-toluenesulfinateCinnamyl p-tolyl sulfone95 cas.cn
1-Phenylprop-2-en-1-olSodium p-toluenesulfinate1-Phenylallyl p-tolyl sulfone85 cas.cn
(E)-1,3-Diphenylprop-2-en-1-olp-Toluenesulfinic acidBranched E-allylic sulfoneHigh nih.gov

The addition of a sulfonyl group and a hydrogen atom across an unsaturated bond, known as hydrosulfonylation, provides an atom-economical route to allyl sulfones. This method can be applied to various unsaturated systems, including cyclopropenes, allenes, and alkynes.

Cyclopropenes: Palladium-catalyzed hydrosulfonylation of cyclopropenes with sodium sulfinates has been developed as an efficient method for synthesizing allylic sulfones. rsc.org This process is applicable to a wide range of cyclopropene (B1174273) derivatives and is believed to proceed through a π-allyl palladium intermediate. rsc.org

Allenes: The hydrosulfonylation of allenes offers a direct route to allylic sulfones. Transition-metal-free, Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives proceeds under mild conditions to afford allylic sulfones. chemrxiv.org For example, using trifluoroacetic acid in water at room temperature provides a practical and efficient synthesis of these compounds. chemrxiv.org Palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids has also been reported to be a highly regioselective and stereoselective method, yielding linear E-allylic sulfones. nih.govrsc.orgnih.gov

Alkynes: The hydrosulfonylation of alkynes can also lead to the formation of vinyl sulfones. researchgate.net While not directly forming allyl sulfones, these vinyl sulfones can be valuable intermediates. For instance, a metal-free reaction of terminal alkynes with sulfonyl hydrazides and ammonium (B1175870) thiocyanate (B1210189) has been shown to produce vinyl sulfones with high stereoselectivity. tandfonline.com Additionally, a copper-catalyzed direct hydrosulfonylation of alkynes with arylsulfinic acids provides (E)-vinyl sulfones with excellent regio- and stereoselectivity. researchgate.net

The table below presents examples of hydrosulfonylation reactions.

Unsaturated SubstrateSulfonylating AgentCatalyst/ConditionsProduct TypeYield (%)Reference
N-allenyl-2-pyrrolidinoneSodium p-toluenesulfinateTFA, H₂O, 25°CAllylic sulfone91 chemrxiv.org
Allenamidep-Methylbenzenesulfinic acidPd(0) catalystLinear E-allylic sulfone82-96 nih.gov
Terminal AlkyneSulfonyl hydrazide/NH₄SCNMetal-free(E)-β-(thiocyanato)vinyl sulfoneGood researchgate.nettandfonline.com
Cyclopropene derivativeSodium sulfinatePalladium catalystAllylic sulfoneGood rsc.org

Radical-based methods provide an alternative pathway for the formation of the C-S bond in allyl sulfones. These reactions often proceed under mild conditions and tolerate a variety of functional groups.

Morita–Baylis–Hillman (MBH) Adducts: A notable radical sulfonylation approach involves the reaction of Morita–Baylis–Hillman (MBH) allyl bromides or acetates with thiosulfonates in the presence of cesium carbonate (Cs₂CO₃). thieme.deresearchgate.net This method allows for the synthesis of a wide range of (hetero)aryl/alkyl allyl sulfones in good to high yields. thieme.dethieme-connect.com The reaction is scalable and tolerates various substituents on both the MBH adduct and the thiosulfonate. researchgate.netthieme-connect.com A plausible mechanism involves the radical sulfonylation of the MBH adduct. researchgate.net

Thiosulfonates: Thiosulfonates can serve as sulfonylating agents in radical reactions. thieme-connect.com For example, the photoredox atom transfer radical addition (ATRA) of thiosulfonates to alkynes, catalyzed by an organic photocatalyst, yields E-β-arylthiol-vinyl sulfones with high regio- and stereoselectivity. chinesechemsoc.org This reaction is believed to proceed via a sulfonyl radical intermediate. chinesechemsoc.org

β-Alkyl Nitroalkenes: The reaction of β-alkyl nitroalkenes with sulfonyl hydrazides can be controlled to produce either allyl sulfones or vinyl sulfones with high regioselectivity. sci-hub.se In the presence of dimethylformamide (DMF), the β-alkyl nitroalkenes tend to isomerize to electron-rich allyl nitro compounds, which then react with sulfonyl hydrazides to yield allyl sulfones. sci-hub.se

The following table summarizes key findings from radical sulfonylation approaches.

SubstrateSulfonylating AgentCatalyst/ConditionsProductYield (%)Reference
MBH allyl bromideS-(p-tolyl) 4-methylbenzenesulfonothioateCs₂CO₃, MeCN, 80°CThis compound derivative88 thieme-connect.com
MBH allyl acetate (B1210297)ThiosulfonateCs₂CO₃, MeCN, 80°CAllyl sulfoneHigh thieme-connect.com
β-Alkyl nitroalkeneSulfonyl hydrazideDMFAllyl sulfone91 sci-hub.se

The Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, which involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a Lewis acid catalyst. jchemrev.comgoogle.com While this method is primarily used for diaryl sulfones, modifications can be envisioned for the synthesis of precursors to this compound.

For instance, the sulfonylation of toluene (B28343) with a suitable sulfonylating agent could produce a tolyl sulfone derivative, which could then be further functionalized to introduce the allyl group. Common sulfonylating agents include arenesulfonyl halides and arenesulfonic acids. jchemrev.com Catalysts such as aluminum chloride, google.com zinc, jchemrev.com and FeCl₃-based ionic liquids have been employed. researchgate.net

A method for the sulfonylation of aromatic compounds using methyl p-toluenesulfonate as a sulfonylating precursor has been developed. researchgate.net In this process, methyl p-toluenesulfonate is activated with pyridine (B92270) to form N-methylpyridinium p-toluenesulfonate, which then acts as the sulfonylation reagent. researchgate.net

Metal-Catalyzed Synthetic Routes to Allyl Sulfones

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of allyl sulfones, offering high efficiency and selectivity.

Palladium catalysts are versatile and widely used in the formation of C-C and C-X bonds, including the C-S bond in allyl sulfones.

From Allylic Acetates: The palladium-catalyzed coupling of allylic acetates with various nucleophiles is a well-established reaction. While direct sulfonylation with sulfinates is a common approach, related couplings can be considered. For example, the palladium-catalyzed reaction of allylic acetates with aryl- and vinylstannanes provides a mild and functional group-tolerant method for forming C-C bonds, which could be adapted for C-S bond formation. organic-chemistry.org The mechanism typically involves oxidative addition of the allylic acetate to Pd(0), followed by transmetalation and reductive elimination. organic-chemistry.org

Desulfonylative Coupling: Desulfonylative cross-coupling reactions have gained attention as a strategy for forming new bonds by cleaving a C-SO₂ bond. nih.govacs.org In one approach, N-heteroaryl allyl sulfones can act as precursors to sulfinate reagents under palladium(0) catalysis. nih.govrsc.org These in situ generated sulfinates can then participate in Pd-catalyzed cross-coupling reactions with (hetero)aryl halides. nih.gov This method allows for the regioselective construction of challenging N-heteroaryl-(hetero)aryl bonds. nih.gov

The table below highlights examples of palladium-catalyzed methods for synthesizing allyl sulfones.

Starting MaterialCoupling PartnerCatalyst SystemProduct TypeKey FeatureReference
Allylic AcetateAryl- or VinylstannanePd(dba)₂Cross-coupled productMild, functional group tolerant organic-chemistry.org
N-Heteroaryl Allyl Sulfone(Hetero)aryl HalidePd(0) / P(tBu)₂MeN-Heteroaryl-(hetero)arylRegioselective, in situ sulfinate generation nih.govrsc.org
Allyl CarbonateSodium SulfinatePd / Phosphoramidite (B1245037) ligandα,α-Disubstituted allylic sulfoneHigh regio- and enantiocontrol acs.org

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

Nickel-catalyzed cross-coupling reactions represent a powerful and eco-friendly approach for the synthesis of 2-aryl allyl sulfones. An operationally simple protocol has been developed for the Suzuki-Miyaura coupling of arylboronic acids with (2-haloallyl)sulfones. nih.gov This method utilizes a water-soluble catalyst system composed of NiSO₄·6H₂O and a cationic 2,2'-bipyridyl ligand, allowing the reaction to be performed in water under an air atmosphere. nih.gov

A notable application involves the coupling of β-bromothis compound with various arylboronic acids. acs.org The reaction proceeds efficiently at 120 °C in a basic aqueous solution, yielding the corresponding 2-aryl allyl p-tolyl sulfones in good to excellent yields. nih.govacs.org A gram-scale synthesis has been demonstrated, highlighting the practical applicability of this method. For instance, the reaction of β-bromothis compound (10 mmol) with phenylboronic acid (20 mmol) in the presence of 5 mol % of the nickel catalytic system afforded the desired product in 87% yield after just one hour. acs.org This approach is characterized by its use of an abundant transition metal catalyst and its high tolerance for various functional groups, making it an environmentally benign procedure. nih.govresearchgate.net

The scope of the reaction has been explored with a range of arylboronic acids, including those with both electron-donating and weakly electron-deactivating groups at the para-position, consistently providing the desired products in high yields. acs.org

Table 1: Nickel-Catalyzed Suzuki–Miyaura Coupling of β-Bromothis compound with Arylboronic Acids acs.org

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 2-Phenylthis compound 87
2 4-Methylphenylboronic acid 2-(p-Tolyl)this compound 92
3 4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)this compound 85
4 4-Chlorophenylboronic acid 2-(4-Chlorophenyl)this compound 65

Reaction Conditions: β-bromothis compound (1 mmol), arylboronic acid (2 mmol), NiSO₄·6H₂O/L (5 mol %), K₃PO₄ (1.5 mmol), H₂O (4 mL), 120 °C, 1 h.

Tungsten-Catalyzed Allylations of Sulfinates

Tungsten catalysis offers a cost-effective and highly regioselective alternative to more common palladium- and molybdenum-based systems for the synthesis of allylic sulfones. organic-chemistry.orgacs.org A method utilizing an inexpensive and readily available (CH₃CN)₃W(CO)₃ precatalyst in combination with a 2,2′-bipyridine ligand has been developed for the allylation of sodium sulfinates. organic-chemistry.orgnih.govacs.org This reaction proceeds at a moderate temperature of 60 °C and demonstrates high functional-group tolerance. organic-chemistry.orgacs.org

A key feature of this tungsten-catalyzed system is its ability to produce branched allylic sulfones with excellent regioselectivity, a result that is often complementary to that achieved with palladium catalysts. organic-chemistry.orgacs.org The optimization of reaction conditions revealed that ethanol (B145695) is a suitable solvent, and ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine significantly enhance the yield and selectivity. organic-chemistry.org The substrate scope is broad, accommodating various allylic carbonates and sodium sulfinates, including sodium p-toluenesulfinate, to deliver products in very good yields. organic-chemistry.orgacs.org

The synthetic utility of the resulting allylic sulfones has been showcased through their participation in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.govacs.org

Table 2: Tungsten-Catalyzed Allylation of Sodium p-Toluenesulfinate with Various Allylic Carbonates acs.org

Entry Allylic Carbonate Product Yield (%) b/l ratio
1 Cinnamyl methyl carbonate 1-Phenyl-1-(p-tolylsulfonyl)prop-2-ene 88 >20:1
2 Crotyl methyl carbonate 1-(p-Tolylsulfonyl)but-2-ene 85 >20:1
3 (E)-Hex-2-en-1-yl methyl carbonate 1-(p-Tolylsulfonyl)hex-2-ene 91 >20:1
4 Cyclohex-2-en-1-yl methyl carbonate 1-Cyclohexenyl-1-(p-tolylsulfonyl)methane 89 >20:1

Reaction Conditions: W catalyst (10 mol %), ligand (15 mol %), allylic carbonate (0.2 mmol), sodium p-toluenesulfinate (0.30 mmol), EtOH (1.0 mL), 60 °C, 24 h.

Copper-Catalyzed Approaches

Copper-catalyzed methods provide a practical and versatile route to allylic sulfones. These reactions often feature low-cost catalysts and broad substrate compatibility. One strategy involves the copper-catalyzed borylation of allyl sulfones, which serves as a complementary approach to using nitro-allyl precursors for accessing diversely functionalized allylboronic esters. acs.org Allyl sulfones can undergo borylation under relatively mild conditions to afford allylpinacol boranes in excellent yields and with high stereoselectivities. acs.org

Another significant copper-catalyzed method is the dehydrogenative methylsulfonylation of alkenes using CH₃SSO₃Na and a hypervalent iodine reagent. nih.gov This approach allows for the direct formation of C-S bonds via C-H functionalization, providing access to both allyl methyl sulfones and alkenyl methyl sulfones. nih.gov For example, the reaction of 1-chloro-3-(prop-1-en-2-yl)benzene with sodium S-methyl thiosulfate (B1220275) under copper catalysis yields 1-chloro-3-(3-(methylsulfonyl)prop-1-en-2-yl)benzene. nih.gov

Furthermore, a ligand-free, copper-catalyzed regioselective sulfonylation of α-methylstyrene derivatives with sulfonyl chlorides has been developed. researchgate.net This redox-neutral process is scalable and tolerant of various functional groups. researchgate.net The resulting allylic sulfones are valuable intermediates for further transformations. researchgate.net

Iron-Catalyzed Decarboxylative Sulfonylation

Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. chemistryviews.org A photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been developed for the synthesis of sulfones under mild conditions. chemistryviews.orgacs.orgorganic-chemistry.org This method involves the reaction of a carboxylic acid with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane·(SO₂)₂ (DABSO), and an electrophile like allyl bromide. chemistryviews.org

The reaction is catalyzed by TBAFeCl₄ (TBA = tetrabutylammonium) and proceeds at room temperature under irradiation with a 390 nm LED. chemistryviews.org The proposed mechanism involves a single-electron transfer (SET) from the carboxylate to the Fe(III) center, generating a radical that subsequently loses CO₂. chemistryviews.org The resulting alkyl radical reacts with DABSO to form a sulfonyl radical intermediate, which is then reduced and trapped by the electrophile to yield the final sulfone product. chemistryviews.orgorganic-chemistry.org This protocol is noted for its mildness, high efficiency, and broad substrate scope, tolerating a variety of carboxylic acids. chemistryviews.orgacs.orgnih.gov

Table 3: Iron-Catalyzed Decarboxylative Sulfonylation chemistryviews.org

Entry Carboxylic Acid Electrophile Product Yield (%)
1 Cyclohexanecarboxylic acid Allyl bromide Allyl cyclohexyl sulfone 85
2 Adamantane-1-carboxylic acid Allyl bromide Allyl adamantyl-1-sulfone 92
3 Phenylacetic acid Allyl bromide Allyl benzyl (B1604629) sulfone 78

Reaction Conditions: Carboxylic acid (0.3 mmol), DABSO (0.1 mmol), allyl bromide (0.1 mmol), TBAFeCl₄ (10 mol%), Et₃N (0.3 mmol), DCM (1 mL), 390 nm LED, N₂, rt.

Synthesis of Optically Active Allyl Sulfone Precursors

The synthesis of optically active allylic sulfones is of great importance as these compounds are valuable chiral building blocks in medicinal chemistry and organic synthesis. nih.govresearchgate.net Several strategies have been developed to access these enantiomerically enriched molecules.

One approach is the rhodium-catalyzed direct asymmetric hydrosulfonylation of allenes and alkynes with commercially available sodium sulfinates. nih.gov This method provides chiral allylic sulfones with a broad scope of functional groups under mild conditions. nih.gov For instance, the reaction of aryl-substituted 1-propynes can generate aryl-substituted allylic sulfones with good efficiency and excellent enantiomeric excess (ee). nih.gov

Palladium-catalyzed asymmetric allylic substitution is another powerful tool. researchgate.net By employing specifically designed chiral phosphoramidite ligands, the reaction of racemic allylic precursors with sodium sulfinates can produce sterically hindered α,α-disubstituted allylic sulfones with high yields and excellent regio- and enantioselectivities. researchgate.net

Furthermore, the synthesis of chiral nonracemic allyl α-sulfonylacetic esters can be achieved through the Sₙ2 displacement of an enantioenriched tertiary α-hydroxy ester derivative. nih.gov This strategy capitalizes on the deactivating effect of the electron-withdrawing ester group towards Sₙ1 reactions, favoring the desired Sₙ2 pathway. nih.gov

Multicomponent Coupling Reactions for Allyl Sulfone Scaffolds

Multicomponent reactions (MCRs) are highly efficient and atom-economical processes for the synthesis of complex molecules from three or more starting materials in a single operation. researchgate.net Several MCRs have been developed for the construction of allylic sulfone scaffolds.

A palladium-catalyzed three-component cross-coupling of allyl esters, alkyl bromides, and potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfur dioxide source has been reported. researchgate.netnih.gov This reaction exhibits broad substrate generality and excellent functional group compatibility, producing linear allylic sulfones with high (E)-selectivity. researchgate.net The methodology has been successfully applied to the late-stage modification of biologically active molecules. researchgate.net

Another innovative multicomponent approach involves a reductive cross-coupling using an inorganic salt like sodium metabisulfite (Na₂S₂O₅). researchgate.net This palladium-catalyzed reaction can be applied to both intramolecular and intermolecular couplings of alkyl and aryl halides to generate a diverse range of sulfones, including cyclic structures. researchgate.net

A photoinduced, three-component reaction of aryl/alkyl halides, potassium metabisulfite, and allylic bromides provides access to allylic sulfones without the need for any metal or photoredox catalyst. researchgate.net The reaction proceeds under ultraviolet irradiation at room temperature and tolerates a variety of functional groups. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Allyl P Tolyl Sulfone

Nucleophilic Reactivity of Allyl Sulfone Anions

The p-toluenesulfonyl (tosyl) group significantly increases the acidity of the protons on the carbon atom to which it is attached (the α-carbon). This allows for the easy formation of a resonance-stabilized carbanion upon treatment with a suitable base, such as n-butyllithium. This carbanion, or allyl sulfone anion, is a potent nucleophile that can react with a variety of electrophiles.

Alkylation Reactions of Allyl Sulfone Carbanions

The carbanion generated from allyl p-tolyl sulfone reacts readily with alkyl halides. These reactions typically occur with high regioselectivity at the α-position, the carbon atom directly bonded to the sulfur atom. researchgate.netresearchgate.netresearchgate.net The treatment of the lithium salt of allyl phenyl sulfone with various alkyl halides exclusively yields α-alkylated products. researchgate.netresearchgate.net These resulting α-alkylated sulfones can be subsequently isomerized to form (E)-α,β-unsaturated phenyl sulfones using catalytic amounts of a base like potassium t-butoxide. researchgate.netresearchgate.net

The regioselectivity of these alkylation reactions can, however, be influenced by reaction conditions and the nature of the electrophile. While "soft" electrophiles like alkyl bromides and iodides tend to favor C-alkylation at the α-position, harder electrophiles such as sulfonates may show a preference for O-alkylation.

A study demonstrated that the deprotonation of an allylic sulfone with a pinacol (B44631) boronate at the 2-position, followed by trapping with an electrophile, leads to the formation of the corresponding alkylation products. researchgate.net This highlights the ability of the boronate ester to tolerate the sulfonyl carbanion, suggesting broader applications for preparing a range of functionalized boronates. researchgate.net

Additions to Carbonyl Compounds (Aldehydes and Ketones)

Allyl sulfone carbanions undergo efficient addition reactions with carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.com This reaction provides a valuable route for carbon-carbon bond formation. For instance, the lithium salt of allylic p-tolyl sulfone reacts with various aldehydes to afford exclusively the regioselective product, 2-tosyl homoallyl alcohols, in good yields. electronicsandbooks.com This process involves the nucleophilic addition of the carbanion to the electrophilic carbonyl carbon. masterorganicchemistry.com

The general procedure involves generating the carbanion at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium in a dry solvent such as tetrahydrofuran (B95107) (THF). An aldehyde or ketone is then added to the solution. The reaction mixture is gradually warmed, and after workup, the corresponding β-hydroxy sulfone (a 2-tosyl homoallyl alcohol) is isolated. electronicsandbooks.com These adducts are useful intermediates that can undergo further transformations, such as reductive desulfonylation to furnish homoallylic alcohols. electronicsandbooks.com

Table 1: Reaction of this compound with Various Aldehydes

EntryAldehydeProductYield (%)
1Benzaldehyde2-Tosyl-4-phenyl-3-buten-1-ol85
21-Nonanal2-Tosyl-3-dodecen-1-ol90
3Cinnamaldehyde2-Tosyl-4-phenyl-1,5-hexadien-3-ol88
4Isovaleraldehyde2-Tosyl-5-methyl-3-hexen-1-ol82

Data sourced from a study on the reaction of the lithium salt of allylic p-tolyl sulfone with aldehydes. electronicsandbooks.com The reaction affords 2-tosyl homoallyl alcohols as the exclusive regioselective products in good yields. electronicsandbooks.com

Stereochemical Outcomes in Anion Additions

The stereochemistry of the addition of allyl sulfone anions to electrophiles, particularly carbonyl compounds and Michael acceptors, is often influenced by chelation effects. The lithium cation, generated from the commonly used n-butyllithium base, can coordinate with both the sulfone's oxygen atoms and the oxygen of the electrophile (e.g., an aldehyde or ester carbonyl group). researchgate.net This coordination organizes the transition state and can lead to high diastereoselectivity. researchgate.netarkat-usa.org

For example, the Michael addition of lithiated bromoallyl sulfone to α,β-unsaturated esters proceeds with high stereoselectivity, which is attributed to a transition state involving lithium ion chelation. researchgate.net Similarly, in additions to aldehydes, the initial reaction at low temperatures can produce both syn- and anti- open-chain adducts, with the stereochemical outcome being consistent with an initial addition involving lithium ion chelation. arkat-usa.org The presence of additives like HMPA or changes in temperature can alter the reaction pathway, sometimes leading to cyclized products like dihydrofurans. researchgate.netarkat-usa.org In some cases, the stereochemical course of conjugate additions of lithiated allyl sulfones is sensitive to temperature and steric effects. researchgate.netresearchgate.net

Electrophilic Reactivity of Allyl Sulfones

While the anion of this compound is a potent nucleophile, the parent molecule itself can act as an electrophile. The electron-withdrawing sulfonyl group activates the allylic system, making it susceptible to attack by nucleophiles. This electrophilic character is prominent in Michael additions and in reactions with organometallic reagents, often catalyzed by transition metals.

Michael Addition Reactions of Allyl Sulfones

Allyl sulfones are effective Michael acceptors, reacting with a variety of nucleophiles in a conjugate addition fashion. tandfonline.com The double bond, polarized by the adjacent sulfonyl group, is electrophilic and invites the addition of soft nucleophiles. Thiolates, for instance, readily add to the double bond. rsc.org This reactivity has been harnessed in bioconjugation, where allyl sulfones react with cysteine residues in proteins through a sequential Michael addition-elimination and a second Michael addition to form a stable three-carbon bridge. rsc.orgscispace.com

The general mechanism involves the attack of a nucleophile at the γ-carbon of the allylic system, followed by the elimination of the p-toluenesulfinate anion. rsc.orgscispace.com However, direct conjugate addition to the double bond without elimination of the sulfonyl group is also common. Studies have shown that anions of allylic sulfones can undergo Michael additions to α,β-unsaturated ketones and esters, yielding sulfone adducts in high yields. tandfonline.com The regiochemistry of these additions can be sensitive to the substitution patterns on both the allyl sulfone and the Michael acceptor. researchgate.net For example, the Michael addition of allylsulfone carbanions to nitroolefins can yield predominantly γ-addition products with aromatic nitroolefins, but α-adducts with aliphatic nitroolefins. researchgate.net

Reactions with Organometallic Reagents

This compound and related allylic sulfones serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions with organometallic reagents. psu.edu In these transformations, the sulfonyl group acts as a leaving group and is displaced by the nucleophilic organometallic species. psu.edu Palladium and nickel catalysts are commonly employed for these reactions. psu.edusemanticscholar.org

For instance, palladium-catalyzed reactions of allylic sulfones with organozinc reagents, such as diethylzinc (B1219324), generate nucleophilic allyl-zinc species in situ. psu.edu These intermediates can then react with aldehydes and ketones to form homoallylic alcohols, effectively using the allyl sulfone as an allyl anion equivalent. psu.edu The mechanism is believed to involve the oxidative addition of the allyl sulfone to a Pd(0) complex, followed by transmetalation with the organozinc reagent. psu.edu

Similarly, nickel catalysts facilitate the cross-coupling of aryl sulfones with Grignard reagents (Kumada-type coupling). semanticscholar.org The first Ni-catalyzed cross-coupling of phenyl sulfones with methyl- or p-tolyl-magnesium bromides was reported to give the desulfonylative products in good yields. semanticscholar.org This reactivity has been extended to β-bromothis compound, which undergoes nickel-catalyzed Suzuki-Miyaura coupling with arylboronic acids in water to produce 2-aryl allyl sulfones in high yields. acs.org Iron(III) acetylacetonate (B107027) has also been shown to catalyze the desulfinylative coupling of allylic sulfonyl esters with Grignard reagents. core.ac.uk

Table 2: Catalyst Systems for Cross-Coupling Reactions of Allyl Sulfones

Catalyst SystemOrganometallic ReagentSubstrate TypeProduct TypeReference
Pd(PPh₃)₄DiethylzincAllyl aryl sulfoneHomoallylic alcohol psu.edu
NiCl₂(dppf)Grignard reagentsAllylic sulfonyl esterAllylated arene/alkane core.ac.uk
NiSO₄·6H₂O / LigandArylboronic acidsβ-Bromothis compound2-Aryl allyl sulfone acs.org
Pd(PPh₃)₄Sodium salt of dimethyl malonateChiral allylic sulfoneChiral allylated malonate oup.com
Fe(acac)₃Grignard reagentsAllylic sulfonyl esterAllylated arene/alkane core.ac.uk

Rearrangement Reactions Involving the this compound Moiety

The this compound group can undergo several types of rearrangement reactions, which are valuable in synthetic organic chemistry for constructing complex molecules. These rearrangements often proceed with a high degree of regio- and stereocontrol.

1,3-Sulfur Shifts and Allylic Rearrangements

The 1,3-rearrangement of allylic p-tolyl sulfones involves the migration of the p-toluenesulfonyl group from one carbon of the allylic system to another. This shift can be promoted under different conditions, leading to the formation of a more thermodynamically stable isomer. rsc.orgsci-hub.st

The mechanism of this rearrangement is highly dependent on the substrate structure and reaction conditions. sci-hub.st For many acyclic allylic p-tolyl sulfones, the rearrangement is induced by radical initiators like dibenzoyl peroxide (BPO) in a solvent such as carbon tetrachloride. sci-hub.stpsu.edu This process is believed to occur via a radical chain addition-elimination mechanism. sci-hub.st In this mechanism, a p-toluenesulfonyl radical adds to the double bond of the allylic sulfone, followed by the elimination of the same radical to form the rearranged product. sci-hub.st For instance, α,α-dimethylthis compound rearranges to the more stable prenyl sulfone under these conditions. sci-hub.st

Conversely, for certain cyclic allylic sulfones, such as 1-alkylcyclohex-2-enyl p-tolyl sulfones, the rearrangement proceeds more smoothly upon heating in aqueous acetic acid. rsc.orgsci-hub.st These reactions are often not inhibited by radical scavengers, suggesting a different mechanism. sci-hub.st An ion-pair dissociation-recombination mechanism has been proposed for these cases, where the sulfone dissociates into a sulfinate anion and an allylic cation, which then recombine to form the rearranged product. rsc.orgsci-hub.st The ion pair is thought to be "intimate," as solvolysis products are generally not observed. sci-hub.st

In some instances, particularly with sulfenylated allylic systems, the 1,3-rearrangement of a p-tolylsulfonyl group can be catalyzed by silica (B1680970) gel. researchgate.net

Sigmatropic Rearrangements (e.g.,sci-hub.stnih.gov-Sigmatropic Rearrangement)

While 1,3-shifts are common for allyl p-tolyl sulfones, the related sci-hub.stnih.gov-sigmatropic rearrangement is more characteristic of the corresponding allyl p-tolyl sulfoxides. nih.govresearchgate.netacs.org This process, often referred to as the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide (B87167) to an allylic sulfenate ester. researchgate.netacs.org This rearrangement is a reversible and concerted process. acs.org The position of the equilibrium and the rate of rearrangement are influenced by the electronic nature of the substituents. For instance, the equilibration for p-tolyl allyl sulfoxide requires heating to 40–60 °C, whereas the more electron-deficient p-nitrophenyl allyl sulfoxide rearranges at a much lower temperature. nih.gov

The development of catalytic enantioselective versions of the sci-hub.stnih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides, generated from allyl sulfides and metal-carbenoids (known as the Doyle-Kirmse reaction), has been a significant area of research. rsc.orgnih.gov However, achieving high stereocontrol in these reactions has proven challenging. rsc.orgnih.gov

Stereocontrol in Rearrangement Processes

The stereochemical outcome of rearrangement reactions involving the this compound moiety is a critical aspect, influencing their synthetic utility. In radical-mediated 1,3-rearrangements, mixtures of (E)- and (Z)-isomers are often obtained. psu.edu

In the context of sci-hub.stnih.gov-sigmatropic rearrangements of related allylic systems, significant efforts have been directed towards achieving stereocontrol. The use of chiral metal catalysts can influence the stereoselectivity of the rearrangement. nih.govrsc.org The stereochemistry is often governed by the steric interactions between the rearranging substrate and the chiral catalyst, with the reaction proceeding through a less sterically hindered pathway. rsc.org The catalyst can control the facial selectivity of the migrating group's approach to the double bond. rsc.org

In some cases, the inherent chirality of the starting material can be transferred to the product. For example, the rearrangement of optically active allyl sulfoxides can proceed with a degree of stereospecificity. acs.org The development of catalytic systems, often involving rhodium or copper complexes, has enabled highly enantioselective sci-hub.stnih.gov-sigmatropic rearrangements of related allylic systems, demonstrating the potential for high levels of stereocontrol. rsc.orgnih.gov However, achieving efficient stereocontrol in the Doyle-Kirmse reaction of sulfonium ylides has been historically difficult, with many systems providing only moderate enantioselectivities. rsc.orgnih.gov

Desulfonylation Strategies and Pathways

The sulfonyl group in this compound is often used as an activating group or a temporary connecting group in organic synthesis and is subsequently removed in a process called desulfonylation. wikipedia.org This removal can be achieved through various reductive or transition metal-catalyzed methods.

Reductive Desulfonylation (e.g., with Metal Hydrides)

Reductive desulfonylation replaces the carbon-sulfur bond of the sulfonyl group with a carbon-hydrogen bond. wikipedia.org While various reducing agents like active metals (e.g., sodium amalgam, samarium(II) iodide) and tin hydrides are used for desulfonylation, the direct use of simple metal hydrides is not always effective for allylic sulfones. wikipedia.org However, in the presence of a palladium catalyst, metal hydrides like lithium triethylborohydride (LiHBEt3) can effectively desulfonylate allylic p-tolyl sulfones under mild conditions, often preserving the stereochemistry of the double bond. researchgate.netresearchgate.net

Transition Metal-Catalyzed Desulfonylation (e.g., Palladium-Catalyzed)

Palladium-catalyzed desulfonylation is a particularly versatile method for removing the p-tolylsulfonyl group from allylic systems. wikipedia.orgresearchgate.net A common catalytic system involves the use of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a hydride donor. electronicsandbooks.comlookchem.com This method has been successfully applied to the desulfonylation of 2-tosyl homoallyl alcohols to furnish homoallylic alcohols without side reactions. electronicsandbooks.comlookchem.com

The mechanism of palladium-catalyzed desulfonylation of allylic sulfones is believed to proceed through the formation of a π-allylpalladium(II) complex via oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond. researchgate.netpsu.edu This intermediate can then react with a nucleophile, such as a hydride ion, to yield the desulfonylated product and regenerate the palladium(0) catalyst. researchgate.net This process generally occurs with retention of configuration. researchgate.net

The choice of palladium catalyst and reaction conditions can be optimized for specific substrates. For instance, [PdCl2(dppp)] has also been used as a catalyst for the desulfonylation of allylic p-tolyl sulfones with LiHBEt3. researchgate.net These palladium-catalyzed methods provide a mild and selective way to cleave the C–S bond, enhancing the synthetic utility of this compound as an intermediate. researchgate.netub.edu

Regio- and Stereoselective Desulfonylation Investigations

The removal of the sulfonyl group, or desulfonylation, from allylic sulfones like this compound is a crucial transformation in organic synthesis. wikipedia.org The development of methods that control the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the resulting double bond is of particular importance.

One notable method involves the use of lithium triethylborohydride (LiHBEt3) in the presence of a catalytic amount of a palladium(0) complex. This system has been shown to effectively desulfonylate allylic p-tolyl sulfones to the corresponding alkenes under mild conditions. A key advantage of this method is the preservation of the original stereochemistry of the double bond. lookchem.com This stereospecificity is attributed to the mechanism involving the formation of a π-allyl palladium intermediate, where the subsequent attack by the hydride occurs in a controlled manner. wikipedia.org

The regioselectivity of desulfonylation can be influenced by the reaction conditions and reagents. For instance, transition-metal-mediated reductions often see nucleophilic attack by a hydride at the less substituted position of the π-allyl intermediate. wikipedia.org In contrast, methods involving organotin hydrides have been observed to induce a double bond migration. wikipedia.org

The choice of reducing agent is critical. While powerful reducing agents like aluminum amalgam can be used, they may lack the subtlety required for selective transformations in complex molecules. wikipedia.org The development of catalytic systems, such as the aforementioned palladium-catalyzed reaction, provides a milder and more selective alternative for the desulfonylation of this compound and related compounds. wikipedia.orglookchem.com

Cyclization and Cycloaddition Reactions of Unsaturated Allyl Sulfones

Unsaturated allyl sulfones, including derivatives of this compound, are valuable precursors for the construction of cyclic and polycyclic frameworks through cyclization and cycloaddition reactions.

Intramolecular cyclization reactions of unsaturated allyl sulfones offer a powerful strategy for synthesizing various carbocyclic and heterocyclic systems. nih.govnih.gov For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon treatment with a strong base like lithium hexamethyldisilazide (LHMDS). The resulting cyclized intermediates can then be subjected to acid-catalyzed dehydration to furnish fused furan (B31954) ring systems. nih.govthieme-connect.com This methodology has been successfully applied to the synthesis of both fused furans and benzofurans. nih.govthieme-connect.com

The success of these cyclizations can be dependent on the nature of the tether connecting the allyl sulfone moiety and the reacting partner. The reaction conditions, particularly the base and temperature, play a crucial role in the efficiency and outcome of the cyclization. nih.govthieme-connect.com For example, while some cyclizations proceed readily at room temperature, others may require elevated temperatures to achieve dehydration of the cyclized intermediate. nih.gov

A notable application of this strategy is the cascade cyclization of alkene-tethered acylsilanes with allylic sulfones, which can be initiated by visible-light photocatalysis. This process allows for the synthesis of complex cyclopentanol (B49286) derivatives. nih.gov

This compound and related unsaturated sulfones can participate in intermolecular cycloaddition reactions, providing access to a variety of cyclic structures. iupac.org A significant example is the [2+2] photocycloaddition of α,β-unsaturated sulfones with olefins, which yields sulfonyl-substituted cyclobutanes. researchgate.net These reactions can be performed under catalyst-free conditions or with the aid of Lewis acid catalysts to modulate reactivity and selectivity. researchgate.net

The chemoselectivity of these cycloadditions is a key aspect. In many instances, the cycloaddition occurs preferentially at a specific double bond within the unsaturated sulfone system. For example, in phenylsulfonyl-substituted allenes derived from allylic sulfones, thermal [2+2]-cycloaddition often involves only the C1-C2 double bond of the allene (B1206475) moiety. iupac.org

Furthermore, enantioselective versions of these cycloadditions have been developed. By employing chiral catalysts, such as chiral rhodium Lewis acids, it is possible to achieve high enantioselectivity in [2+2] photocycloadditions. researchgate.net

Radical-Mediated Transformations of Allyl Sulfones

Radical reactions provide a unique avenue for the functionalization of allyl sulfones, enabling transformations that are often complementary to ionic pathways.

Allyl sulfones can serve as precursors for the generation of sulfonyl radicals. organic-chemistry.org For example, under photoredox catalysis, sulfonyl chlorides can react with allyl bromides to form allylic sulfones, a process that proceeds via a sulfonyl radical intermediate. organic-chemistry.org

The p-tolylsulfonyl radical, which can be generated from precursors like this compound, exhibits characteristic reactivity. thieme-connect.comsci-hub.st A common reaction pathway for sulfonyl radicals is their addition to double bonds. sci-hub.st This addition can be reversible and is a key step in radical chain processes, such as the 1,3-rearrangement of allylic sulfones. sci-hub.st In these rearrangements, the addition of a p-tolylsulfonyl radical to the double bond of an allylic sulfone is followed by β-scission, leading to an isomerized product. sci-hub.st

The sulfonyl radical generated from allyl sulfones can also be trapped by other reagents. In a notable example, a chiral rhodium complex was used to catalyze the enantioselective trapping of a photo-generated carbon-centered radical by an allyl sulfone. The fragmented sulfonyl radical was then utilized in an enantioselective radical addition to an alkene, demonstrating a waste-minimizing reaction design. rsc.org

A significant application of the radical chemistry of allyl sulfones is in radical cyanocarbonylation reactions. thieme-connect.comthieme-connect.comkaist.ac.krkaist.ac.krresearchgate.net This process allows for the synthesis of acyl cyanides, which are valuable synthetic intermediates. thieme-connect.comthieme-connect.com In a typical procedure, an alkyl allyl sulfone is used as a precursor to generate an alkyl radical under tin-free conditions. This alkyl radical then undergoes a three-component coupling reaction with carbon monoxide and a cyanide source, such as p-tolylsulfonyl cyanide. thieme-connect.comthieme-connect.com

The reaction is initiated by a radical initiator, such as V-40 [1,1′-azobis(cyclohexane-1-carbonitrile)], and is typically carried out under a pressurized atmosphere of carbon monoxide. thieme-connect.com The initially formed acyl cyanides are often sensitive to hydrolysis and are therefore quenched with an alcohol, like methanol, to yield the corresponding stable methyl esters for isolation and characterization. thieme-connect.com

The efficiency of the cyanocarbonylation can be influenced by reaction parameters such as the pressure of carbon monoxide and the concentration of the reactants. Higher CO pressure tends to favor the desired cyanocarbonylation over direct cyanation of the alkyl radical. thieme-connect.com This method has been shown to be effective for primary alkyl radicals, while more stable radicals like the benzylic radical may not undergo cyanocarbonylation. thieme-connect.com

Table 1: Effect of CO Pressure and Concentration on Radical Cyanocarbonylation

Concentration of Alkyl Allyl Sulfone (M)CO Pressure (atm)Yield of Acyl Cyanide (%)Yield of Alkyl Cyanide (%)
0.03505827
0.0195806

Data adapted from research on the radical cyanocarbonylation of 4-phenoxybutyl allyl sulfone. thieme-connect.comthieme-connect.com

Photochemical and Electrochemical Transformations of Allyl Sulfone Systems

This section explores the reactivity of allyl sulfone systems under photochemical and electrochemical conditions, focusing on the isomerization of allyl sulfinates and desulfonylative carboxylation reactions. These transformations highlight the versatility of the sulfone group as a reactive handle in organic synthesis.

Photo-Isomerization Studies of Allyl Sulfinates to Allyl Sulfones

The conversion of allyl sulfinates to their corresponding allyl sulfones can be induced by photochemical means. Research into the photolysis of alkyl p-toluenesulfinates has revealed that these compounds undergo fission of the ArSO-OR bond, generating a sulfinyl radical and an alkoxy radical.

A study on the photolysis of various p-toluenesulfinate esters, including methyl, ethyl, n-butyl, n-octyl, benzyl (B1604629), and allyl esters, was conducted in n-hexane or without a solvent. The reaction vessels were degassed and irradiated at room temperature. While most alkyl esters primarily yielded products derived from the sulfinyl and alkoxy radicals, the photolysis of allyl p-toluenesulfinate showed a notable exception. In this specific case, in addition to the radical-derived products, the isomerization to this compound was observed to a certain extent. nih.gov

It was confirmed that this isomerization does not occur thermally in the dark. Furthermore, a control experiment demonstrated that this compound itself is stable under the irradiation conditions, showing almost no change after extended exposure to a high-pressure mercury lamp. nih.gov This suggests that the isomerization is a specific photochemical pathway for the sulfinate ester.

While a homolytic cleavage followed by radical recombination on the sulfur atom is a possible pathway for the isomerization, an alternative cyclic process has also been considered. This intramolecular rearrangement would proceed through a concerted mechanism. The exceptional behavior of the allyl ester compared to other alkyl sulfinates, such as the benzyl ester which did not yield the corresponding sulfone, lends support to the possibility of a unique cyclic rearrangement for the allyl derivative. nih.gov

Recent studies have also demonstrated the photoswitched stereodivergent synthesis of allylic sulfones. In these systems, cis-allylic sulfones can be converted to their trans-isomers through photochemical isomerization, often facilitated by a catalytic amount of a photosensitizer like bis(2-thienyl) ketone. sioc-journal.cn This highlights the role of photochemistry in controlling the stereochemistry of allylic sulfones.

Table 1: Photolysis Products of Selected p-Toluenesulfinates

Starting MaterialMajor ProductsIsomerization to Sulfone Observed?Reference
Ethyl p-toluenesulfinateProducts from sulfinyl and alkoxy radicalsNo nih.gov
Benzyl p-toluenesulfinateBenzaldehyde (from SO-O bond cleavage)No nih.gov
Allyl p-toluenesulfinateProducts from sulfinyl and alkoxy radicals, this compoundYes nih.gov

Desulfonylative Electrocarboxylation

Electrochemical methods offer a green and efficient alternative for the formation of carbon-carbon bonds, particularly through the fixation of carbon dioxide (CO₂). The desulfonylative electrocarboxylation of organic sulfones has emerged as a valuable strategy for synthesizing carboxylic acids from readily available sulfone precursors. acs.org This approach avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions.

The general mechanism for the desulfonylative electrocarboxylation involves the electrochemical reduction of the sulfone at the cathode. This reduction leads to the cleavage of the carbon-sulfur bond, generating a carbanion intermediate and a sulfinate anion. The carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form a carboxylate, which upon workup yields the corresponding carboxylic acid. organic-chemistry.org

This electrochemical strategy has been successfully applied to a variety of organic sulfones, demonstrating its broad applicability. organic-chemistry.org For this compound, this process would involve its reduction to form an allyl anion and p-toluenesulfinate. The allyl anion would then react with CO₂ to produce a β,γ-unsaturated carboxylic acid.

Key parameters that are often optimized for such reactions include the choice of electrode materials, the supporting electrolyte, and the solvent system. For instance, undivided electrochemical cells with magnesium and platinum electrodes have been found to be effective, with tetrabutylammonium (B224687) iodide (TBAI) often used as the electrolyte. organic-chemistry.org

The reaction is generally carried out by passing a constant current through a solution of the sulfone in a suitable solvent, such as dimethylformamide (DMF), under a CO₂ atmosphere. The versatility of this method allows for the synthesis of a wide range of carboxylic acids, including those with additional functional groups. organic-chemistry.org

Table 2: General Conditions for Desulfonylative Electrocarboxylation of Organic Sulfones

ParameterTypical ConditionPurposeReference
Cell TypeUndivided electrochemical cellSimplifies the experimental setup organic-chemistry.org
Cathode MaterialPlatinumSite of sulfone reduction organic-chemistry.org
Anode MaterialMagnesium (sacrificial)Oxidized during the reaction organic-chemistry.org
ElectrolyteTetrabutylammonium iodide (TBAI)Ensures conductivity of the solution organic-chemistry.org
Carbon SourceCarbon dioxide (CO₂)C1 building block for the carboxylic acid acs.org
SolventDimethylformamide (DMF)Dissolves the substrate and electrolyte organic-chemistry.org

Catalysis in Allyl P Tolyl Sulfone Chemistry: Ligand and Metal Effects

Palladium Catalysis in Allyl Sulfone Transformations

Palladium catalysis is a cornerstone in the chemistry of allylic compounds, including allyl p-tolyl sulfone. The versatility of palladium allows for a wide array of transformations, primarily through the formation of a key π-allylpalladium intermediate. rsc.orgrsc.org The reactivity and selectivity of these processes are profoundly influenced by the ligand sphere around the palladium center.

The design of ligands is critical for controlling the regiochemistry and stereochemistry of palladium-catalyzed reactions involving allylic sulfones. The sulfonyl group can act as a leaving group, enabling reactions like the Tsuji-Trost allylic substitution. rsc.org The selection of the ligand determines where the nucleophile will attack the three-carbon allyl framework and with what facial selectivity.

Monodentate and bidentate phosphine (B1218219) ligands are commonly employed. For instance, monodentate chiral spiro phosphoramidite (B1245037) ligands have been used in the highly enantio- and regioselective hydrosulfonylation of 1,3-dienes to produce chiral allylic sulfones. researchgate.net The structure of the ligand, as well as the steric properties of the substrate, are crucial factors in directing the regiochemical outcome of the reaction. science.gov In the palladium-catalyzed asymmetric allylic alkylation (AAA), monodentate P-donor ligands such as diamidophosphites and phosphoramidites have demonstrated high enantioselectivities. nih.gov Bidentate ligands, like the Trost ligands or derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are also highly effective in inducing asymmetry. nih.govmdpi.com For example, in the alkylation of specific substrates, (R)-tol-BINAP proved to be an effective chiral ligand for producing a single regioisomer with greater than 99% enantiomeric excess (ee). mdpi.com

The table below summarizes the influence of various ligand types on selectivity in palladium-catalyzed allylic substitutions.

Ligand TypeExample Ligand(s)Reaction TypeSelectivity ControlReference(s)
Monodentate PhosphoramiditesTADDOL-based, P*-chiral diazophospholidineAsymmetric Allylic AlkylationHigh enantioselectivity (up to 98% ee) nih.gov
Bidentate DiphosphinesTrost Ligands, (R)-tol-BINAPAsymmetric Allylic AlkylationHigh regioselectivity and enantioselectivity (>99% ee) nih.govmdpi.com
Chiral Spiro PhosphoramiditesMonodentate Spiro LigandHydrosulfonylationHigh enantio- and regioselectivity researchgate.net
P,N-LigandsChiral Metallocene-based LigandsAsymmetric Allylic Alkylation of KetonesExcellent enantioselectivity (up to 98% ee) science.gov

The catalytic cycle for most palladium-catalyzed transformations of allylic sulfones, such as cross-coupling and rearrangements, proceeds through a well-established pathway involving a π-allylpalladium(II) complex. rsc.orgrsc.org

The generally accepted mechanism begins with the coordination of the palladium(0) catalyst to the double bond of the allyl sulfone. This is followed by oxidative addition, where the carbon-sulfur bond is cleaved, and the sulfonyl group departs as a sulfinate anion. This step forms the key cationic π-allylpalladium(II) intermediate. rsc.orgacs.org

Once the π-allylpalladium complex is formed, a nucleophile can attack one of the terminal carbons of the allyl fragment. The regioselectivity of this attack is governed by the nature of the ligands on the palladium and the electronics of the allyl system. Finally, reductive elimination occurs, releasing the functionalized product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. acs.org In rearrangement reactions, the sulfinate anion formed during the oxidative addition can re-attack the π-allyl complex at a different position, leading to an isomerized allylic sulfone. acs.org This process is particularly relevant in the asymmetric synthesis of allylic sulfones from racemic allylic sulfinates, where a chiral ligand environment differentiates the transition states, leading to an enantiomerically enriched product. acs.org

Nickel Catalysis in Allyl Sulfone Functionalization

While palladium is widely used, nickel catalysts have gained attention as a more economical and earth-abundant alternative for the functionalization of allylic sulfones. nih.gov Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to synthesize 2-aryl allyl sulfones. nih.govacs.org

A notable protocol involves the nickel-catalyzed Suzuki-Miyaura coupling of 2-bromoallyl sulfones with arylboronic acids in water, which proceeds efficiently without the need for phosphine or arsine ligands. nih.gov The reaction demonstrates broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered arylboronic acids to provide the desired products in high yields. acs.org For instance, the coupling of β-bromothis compound with phenylboronic acid on a gram scale has been achieved with high yields. nih.govacs.org

The proposed catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling begins with the formation of a Ni(0) species. acs.org Oxidative addition of the bromoallyl sulfone to Ni(0) generates an allylnickel intermediate. Subsequent transmetalation with the arylboronic acid, followed by reductive elimination, yields the 2-aryl allyl sulfone product and regenerates the Ni(0) catalyst. acs.orgacs.org

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is crucial for producing enantiopure compounds, which is of significant interest in medicinal chemistry and materials science. nih.gov In the context of this compound chemistry, asymmetric catalysis enables the synthesis of chiral sulfones, which are valuable building blocks. nih.gov

The development of effective chiral ligands is the cornerstone of asymmetric catalysis. For palladium-catalyzed allylic substitutions, a vast library of chiral ligands has been created, many of which are applicable to reactions involving allylic sulfones. nih.gov These ligands create a chiral environment around the metal center, which allows the catalyst to distinguish between enantiotopic faces or groups of the substrate or to react at different rates with the enantiomers of a racemic substrate.

Examples of successful ligand classes include C2-symmetric bidentate phosphines like BINAP and its derivatives, ferrocene-based P,N-ligands, and phosphoramidites. science.govmdpi.com A specific example is the palladium-catalyzed asymmetric 1,3-rearrangement of racemic allylic sulfinates to chiral allylic sulfones. acs.org Using a Pd(0) precatalyst with the chiral ligand N,N'-(1R,2R)-1,2-cyclohexanediylbis[2-(diphenylphosphino)benzamide], various allylic sulfones were obtained with excellent enantioselectivities (93-99% ee). acs.org This transformation proceeds via the formation of a cationic π-allylpalladium complex and a sulfinate ion, with the chiral ligand controlling the stereochemical outcome of the recombination. acs.org

While not a direct transformation of this compound, the enantioselective hydrogenation of terminal homoallyl sulfones represents a key strategy for accessing γ-chiral sulfones, which are closely related and synthetically valuable. researchgate.netnih.gov This transformation highlights the power of asymmetric catalysis in sulfone chemistry.

Researchers have developed highly efficient iridium-based catalytic systems for this purpose. nih.govacs.org Using iridium complexes coordinated with chiral P,N ligands, the asymmetric hydrogenation of various terminal homoallyl sulfones proceeds with outstanding enantioselectivities, often reaching up to 98% ee. researchgate.netnih.gov The reaction is typically performed under mild conditions and shows good tolerance for a range of substituents on the aromatic ring of the sulfone. acs.org The resulting γ-chiral sulfones are valuable intermediates, as demonstrated by their use in the total synthesis of natural products like (R)-(-)-curcumene. researchgate.netacs.org

The table below presents selected results from the iridium-catalyzed asymmetric hydrogenation of terminal homoallyl sulfones, showcasing the high level of enantioselectivity achieved. acs.org

Substrate (Homoallyl Sulfone)Catalyst SystemSolventEnantiomeric Excess (ee)Reference(s)
4-(p-tolyl)-1-tosylbut-3-ene[Ir(COD)Cl]₂ / Chiral P,N LigandCH₂Cl₂97% acs.org
4-phenyl-1-tosylbut-3-ene[Ir(COD)Cl]₂ / Chiral P,N LigandCH₂Cl₂96% acs.org
4-(4-methoxyphenyl)-1-tosylbut-3-ene[Ir(COD)Cl]₂ / Chiral P,N LigandCH₂Cl₂98% acs.org
4-(4-chlorophenyl)-1-tosylbut-3-ene[Ir(COD)Cl]₂ / Chiral P,N LigandCH₂Cl₂97% acs.org

Application of Chiral Sulfoxides in Asymmetric Induction

Chiral sulfoxides are valuable tools in asymmetric synthesis, primarily because the sulfinyl group can serve as a potent chiral auxiliary. researchgate.netmedcraveonline.com The effectiveness of the sulfoxide (B87167) group in inducing diastereoselectivity stems from the steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon-based ligands. medcraveonline.com This arrangement allows for the differentiation of diastereotopic faces of a nearby reaction center. medcraveonline.com Furthermore, the high configurational stability of the sulfinyl group contributes to its utility. medcraveonline.com

One of the most established methods for preparing enantiomerically pure sulfoxides is the Andersen synthesis. medcraveonline.com This method involves the nucleophilic substitution of a diastereomerically pure sulfinate, such as (Ss)-menthyl p-toluenesulfinate, with a Grignard reagent, a reaction that proceeds with complete inversion of the configuration at the sulfur atom. medcraveonline.com

In the context of this compound chemistry, chiral sulfoxides have been employed to direct the stereochemical outcome of various transformations. For instance, the reduction of β-ketosulfoxides with metal hydrides demonstrates a high degree of stereoselectivity. psu.edu The reduction of an (R)-β-ketosulfoxide with DIBAL (diisobutylaluminium hydride) preferentially yields the (RS)-β-hydroxysulfoxide with a diastereomeric excess (d.e.) greater than 90%. psu.edu Conversely, when a complexing agent like zinc chloride (ZnCl2) is added prior to the reduction with DIBAL, the stereochemical outcome is reversed, producing the (RR)-β-hydroxysulfoxide exclusively (d.e. > 90%). psu.edu This control is attributed to the formation of a chelated conformation in the presence of ZnCl2 versus a non-chelated conformation in its absence. psu.edu

Similarly, the hydroxylation of the double bond in unsaturated sulfoxides is profoundly influenced by the chirality of the sulfoxide and an adjacent hydroxyl group. psu.edu A strong cooperative effect between a chiral hydroxylic center and the sulfoxide group can lead to highly stereoselective dihydroxylations. psu.edu

Chiral sulfoxides also function as effective ligands in metal-catalyzed asymmetric reactions. In palladium-catalyzed asymmetric allylic alkylations, chiral sulfoxide ligands have been examined for their ability to induce enantioselectivity. researchgate.net The use of ligands such as (S)-2-pyrrolidinophenyl p-tolyl sulfoxide or (S)-2-(N-butyl-N-methylaminomethyl)phenyl p-tolyl sulfoxide in these reactions has resulted in moderate to good enantiomeric excess (e.e.), demonstrating the potential of the sulfinyl group to participate in the catalytic asymmetric process. researchgate.net

Chiral Auxiliary/LigandReaction TypeKey FindingReference
(R)-p-tolylsulfinyl groupReduction of β-ketosulfoxide with DIBALForms (RS)-β-hydroxysulfoxide with >90% d.e. psu.edu psu.edu
(R)-p-tolylsulfinyl group with ZnCl₂Reduction of β-ketosulfoxide with DIBALForms (RR)-β-hydroxysulfoxide with >90% d.e. due to chelation control. psu.edu psu.edu
(S)-2-pyrrolidinophenyl p-tolyl sulfoxidePd-catalyzed asymmetric allylic alkylationAchieved up to 50% e.e. as a chiral ligand. researchgate.net researchgate.net
(S)-2-(N-butyl-N-methylaminomethyl)phenyl p-tolyl sulfoxidePd-catalyzed asymmetric allylic alkylationAchieved up to 58% e.e. as a chiral ligand. researchgate.net researchgate.net

Organocatalysis and Metal-Free Approaches in Allyl Sulfone Reactions

While metal catalysis dominates many transformations of allyl sulfones, organocatalytic and metal-free approaches have emerged as powerful alternatives, offering milder reaction conditions and avoiding contamination of products with residual metals.

A notable example is the metal-free direct allylic sulfonation of β-alkyl nitroalkenes using sodium sulfites. sci-hub.se In this process, solvents such as DMF or DMSO can act as Lewis bases to facilitate the isomerization of the β-alkyl nitroalkene into an allylic nitro compound. sci-hub.se This equilibrium shift allows a sulfonyl radical to react with the more electron-rich allylic isomer, leading to the formation of allyl sulfones. sci-hub.se By carefully selecting the sulfonyl source and reaction conditions, it is possible to control the regioselectivity between the formation of allyl sulfones and vinyl sulfones. sci-hub.se

Another innovative metal-free reaction involves the C-C coupling of an allenyl sulfone, specifically 1-methyl-4-(propa-1,2-dien-1-ylsulfonyl)benzene, with picolyl amides to generate vinyl sulfones. nsf.gov The reaction proceeds under mild conditions without any metal catalyst or additives. nsf.gov Mechanistic studies suggest a rare pathway where the pyridine (B92270) moiety of the amide initiates the reaction, and a p-toluenesulfinate anion, generated in situ, mediates the activation of the allenyl sulfone. nsf.gov

Organocatalytic sulfoxidation provides a metal-free route to synthesize sulfoxides from sulfides. nsf.gov A catalytic amount of a 1,3-diketone, in the presence of silica (B1680970) sulfuric acid as a co-catalyst and aqueous hydrogen peroxide as the terminal oxidant, effectively converts a variety of sulfides to their corresponding sulfoxides. nsf.gov This method is tolerant of numerous functional groups, including esters, alkenes, and alcohols. nsf.gov While the reaction selectively produces sulfoxides under standard conditions, prolonged reaction times can lead to the corresponding sulfone. nsf.gov

Catalyst/PromoterReaction TypeSubstratesKey FindingReference
DMF/DMSO (as Lewis base)Direct Allylic Sulfonationβ-Alkyl nitroalkenes, Sodium sulfitesMetal-free synthesis of allyl sulfones via isomerization to an allyl nitro intermediate. sci-hub.se sci-hub.se
Pyridine moiety (initiator) / p-toluenesulfinate (mediator)C-C CouplingAllenyl sulfone, Picolyl amidesMetal-free access to vinyl sulfones via a pyridine-initiated mechanism. nsf.gov nsf.gov
1,3-Diketone / Silica Sulfuric AcidSulfoxidationSulfides, Hydrogen PeroxideAn effective organocatalytic system for the selective oxidation of sulfides to sulfoxides. nsf.gov nsf.gov

Applications of Allyl P Tolyl Sulfone in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Synthons in Diastereoselective Transformations

The sulfinyl group has gained considerable attention as a chiral auxiliary in asymmetric synthesis. medcraveonline.com The stereogenic sulfur atom, with its lone pair, oxygen, and two different carbon substituents, can effectively differentiate the diastereotopic faces of a nearby reactive center. medcraveonline.com This principle is extended to allylic sulfones where the chirality on the sulfone moiety can induce significant asymmetric induction. researchgate.net

In the context of diastereoselective transformations, chiral allylic α-sulfonyl carbanions, generated by deprotonation, serve as valuable synthons. researchgate.netresearchgate.net The stereoselectivity in their reactions often results from the enantioselective formation of a planar chiral allyllithium intermediate under kinetic control. researchgate.net Furthermore, the presence of an aromatic π-system, such as the p-tolyl group, can promote intramolecular chelation to the lithium cation, further enhancing stereocontrol. researchgate.net These chiral synthons can then react with various electrophiles to create new stereocenters with a high degree of predictability. Additions of these carbanions to carbon-nitrogen double bonds have been employed in the synthesis of optically active five- and six-membered nitrogen-containing heterocycles. researchgate.net

The development of methods to generate enantiomerically pure sulfoxides, such as the Andersen synthesis which involves the nucleophilic substitution on diastereomerically pure (S)-menthyl p-toluenesulfinate with Grignard reagents, has been crucial. medcraveonline.com This method, which proceeds with complete inversion of configuration at the sulfur atom, is widely used to prepare chiral p-tolyl alkyl or aryl sulfoxides, the precursors to the corresponding sulfones. medcraveonline.com

Concept Description Key Features Relevant Application
Chiral AuxiliaryA chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. medcraveonline.comStereogenic sulfur atom, steric and electronic differentiation of diastereotopic faces. medcraveonline.comInduction of asymmetry in reactions involving the allyl group. researchgate.net
Chiral SynthonA molecular fragment whose chirality is utilized to introduce a new stereocenter in a target molecule. researchgate.netFormation of configurationally stable chiral carbanions. researchgate.netresearchgate.netDiastereoselective alkylation, addition to C=N bonds. researchgate.net
Asymmetric InductionThe preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. researchgate.netIntramolecular chelation involving the p-tolyl group and a metal cation. researchgate.netSynthesis of enantiomerically enriched heterocycles. researchgate.net

Utility as Key Intermediates for Complex Molecular Architectures

Allyl p-tolyl sulfone is a cornerstone intermediate for the synthesis of complex molecules due to the versatile reactivity of the sulfonyl group. ontosight.ainih.govub.edu The sulfone group stabilizes an adjacent carbanion, facilitating carbon-carbon bond formation, and can later be removed under mild conditions, making it an excellent "chameleon" chemical entity. researchgate.net

The acidity of the α-protons to the sulfonyl group allows for easy deprotonation to form a stabilized carbanion. ub.edu This nucleophile can then participate in a wide range of C-C bond-forming reactions, including alkylations and additions to carbonyls and epoxides. This strategy is fundamental for extending carbon chains and assembling intricate molecular skeletons. ub.edu

A crucial feature of the allyl sulfone unit is its stability across a broad spectrum of reaction conditions. acs.org This robustness allows for its installation early in a synthetic sequence, with subsequent functional group manipulations occurring elsewhere in the molecule without affecting the sulfone. acs.org

Finally, the p-tolylsulfonyl group can be reductively cleaved, often using reagents like sodium amalgam or, more recently, through milder palladium-catalyzed methods. ub.eduacs.org This desulfonylation step reveals the final alkene product, effectively making the allyl sulfone a traceless activator and linker. This dual capacity to facilitate bond formation and then be cleanly excised is a key reason for its widespread use in the elaboration of complex molecular architectures. nih.govacs.org

Reaction Type Reagents Product Type Significance
α-AlkylationBase (e.g., n-BuLi), Alkyl HalideSubstituted Allyl SulfoneC-C bond formation, chain extension. ub.edu
Addition to EpoxidesBase (e.g., LDA), Epoxideγ-Hydroxy Allyl SulfoneIntroduction of hydroxyl functionality. acs.org
Reductive DesulfonylationPd(0) catalyst, Hydride source (e.g., LiHBEt₃)AlkeneRemoval of the sulfonyl group to yield the final product. researchgate.netacs.org

Applications in Total Synthesis of Natural Products

The strategic use of this compound and its derivatives has been instrumental in the total synthesis of several important natural products.

A noteworthy application of sulfone chemistry is demonstrated in the total synthesis of the natural sesquiterpene (R)-(−)-curcumene. acs.orgresearchgate.net The synthetic strategy relies on the versatility of a γ-chiral sulfone intermediate. acs.org

The synthesis commences with the preparation of a terminal homoallylic sulfone. acs.orgresearchgate.net An iridium-catalyzed asymmetric hydrogenation of this substrate affords the corresponding γ-chiral sulfone with excellent enantioselectivity (up to 98% ee). acs.orgresearchgate.net The chirality is effectively transferred to the benzylic position, setting a key stereocenter for the natural product. acs.org

The power of the sulfone group as a synthetic handle is then showcased. acs.org Deprotonation of the γ-chiral sulfone at the α-position, followed by reaction with an epoxide, allows for the introduction of the remaining carbon framework. acs.org Subsequent acid-catalyzed dehydration furnishes an olefin, and a final palladium-catalyzed reductive desulfonylation removes the sulfonyl group to yield the target molecule, (R)-(−)-curcumene. ub.eduacs.org This synthesis highlights how the sulfone group can be used to control stereochemistry and facilitate key bond formations before being cleanly removed. acs.org

The construction of the C30 triterpene squalene (B77637), a precursor to all steroids, provides a classic example of the utility of allylic sulfones in building large, repeating-unit molecules. nih.govresearchgate.netresearchgate.netlookchem.com The synthesis utilizes the coupling of two C15 farnesyl units, where one is activated as a sulfone and the other as a halide. nih.govlookchem.com

Specifically, farnesyl bromide is reacted with sodium p-toluenesulfinate to produce farnesyl p-tolyl sulfone. lookchem.com This sulfone is then deprotonated with a strong base like n-butyllithium to generate the stabilized farnesyl anion. lookchem.com This anion then undergoes a coupling reaction with a second molecule of farnesyl bromide. lookchem.com The final step is the reductive cleavage of the sulfonyl group from the newly formed C30 sulfone, typically with lithium triethylborohydride (LiHBEt₃) and a palladium catalyst, to furnish squalene. researchgate.netlookchem.com This method proceeds with excellent control over the geometry of the double bonds. researchgate.netlookchem.com A kilo-scale Good Manufacturing Practice (GMP) synthesis of vaccine-grade squalene has been developed based on this sulfone-coupling strategy. nih.govacs.org

Natural Product Key Intermediate Key Reactions Yield/ee
(−)-Curcumeneγ-Chiral p-tolyl sulfoneAsymmetric Hydrogenation, α-Alkylation, Reductive DesulfonylationUp to 98% ee
SqualeneFarnesyl p-tolyl sulfoneC-allylation of the sulfone anion, Reductive DesulfonylationGood yields, preserves stereochemistry

Allyl sulfones have also been employed in the synthesis of specialized chemical structures like vinyl-branched pheromone analogues. researchgate.netzendy.io A general approach involves the two-step alkylation of an allyl sulfone, such as phenyl prop-2-enyl sulfone. researchgate.netzendy.ioresearchgate.net The sulfone is first alkylated with a protected ω-bromoalkanol and then with a second alkyl halide. researchgate.netzendy.io

Contribution to Medicinal Chemistry Building Blocks and Drug Synthesis

The sulfone functional group is a common motif in a wide range of pharmaceuticals and is considered a valuable scaffold in drug design. researchgate.netjchemrev.com Consequently, allyl sulfones, including this compound, are important building blocks in medicinal chemistry. researchgate.netenamine.net They serve as versatile synthons for constructing more complex molecules that may possess biological activity. jchemrev.com

A powerful application of this chemistry is the use of heterocyclic allylsulfones as latent nucleophiles in cross-coupling reactions. acs.org While heterocyclic sulfinates are effective in palladium-catalyzed couplings, they can be difficult to prepare and handle. acs.org Allyl heteroarylsulfones, which are more stable and easier to synthesize, can be used instead. acs.org In the presence of a palladium(0) catalyst, the allyl group is cleaved, generating the reactive sulfinate in situ, which then couples with an aryl or heteroaryl halide. acs.org This strategy has been successfully applied to the synthesis of the pharmaceutical agents crizotinib (B193316) and etoricoxib, demonstrating the real-world applicability of these building blocks in drug synthesis. acs.org The ability to install the allyl sulfone early and carry it through multiple synthetic steps before the final coupling makes it a highly valuable tool for medicinal chemists. acs.org

Synthesis of Pharmaceutical Agents (e.g., Crizotinib, Etoricoxib)

A significant application of allyl sulfone derivatives is in the construction of complex pharmaceutical agents through palladium-catalyzed cross-coupling reactions. acs.orgacs.org In this methodology, heterocyclic allyl sulfones serve as stable, solid, and easily handled precursors to heteroaryl nucleophiles, functioning as "latent sulfinate reagents". acs.orgresearchgate.net When treated with a palladium(0) catalyst and an aryl halide, these compounds undergo deallylation followed by a desulfinylative cross-coupling to form a crucial C(sp²)–C(sp²) bond. acs.org

This strategy has been successfully employed in the synthesis of notable drugs like the anti-cancer agent Crizotinib and the COX-2 inhibitor Etoricoxib. acs.orgrsc.orgthieme-connect.com The use of allyl heteroaryl sulfone coupling partners demonstrates the utility of this method in demanding medicinal chemistry applications. acs.orgthieme-connect.com The sulfonyl group's stability allows it to be carried through multiple synthetic steps, including orthogonal coupling reactions, before the final cross-coupling is initiated. acs.orgresearchgate.net

Table 1: Synthesis of Pharmaceutical Agents via Allylsulfone Cross-Coupling

Allyl Heteroaryl Sulfone Coupling Partner Catalyst System Pharmaceutical Product Reference
Pyridyl Allyl Sulfone Derivative Aryl Halide Pd(0) / Ligand Crizotinib acs.orgrsc.org

This approach is advantageous because the preparation and purification of the requisite sulfinate salts can be problematic, and their anionic character makes them unsuitable for multi-step elaborations. acs.orgresearchgate.net The allyl sulfones circumvent these issues, providing a robust and flexible route to key pharmaceutical scaffolds. acs.org

Functionalization of Peptides and Proteins (e.g., Disulfide Rebridging)

Water-soluble allyl sulfones have been designed as efficient reagents for the site-specific modification of peptides and proteins. nih.govrsc.org A primary application is in the rebridging of disulfide bonds, which are common structural motifs in biologically active proteins and peptides like somatostatin (B550006) and insulin. nih.gov The process begins with the mild reduction of a solvent-accessible disulfide bond, yielding two free thiol groups in close proximity. nih.gov

The allyl sulfone reagent then reacts via a sequence of two Michael addition reactions. researchgate.net First, one of the thiol groups adds to the allyl sulfone's double bond, causing the elimination of the p-toluene sulfinic acid group and forming a new Michael acceptor system. nih.gov The second thiol then rapidly undergoes another Michael addition, creating a stable, three-carbon bridge between the two cysteine residues. nih.gov This method allows for dual labeling, such as attaching both a chromophore and an affinity tag in a single step. rsc.org

Compared to previously used bis-sulfone reagents, these water-soluble allyl sulfones exhibit improved reactivity and higher water solubility, which greatly facilitates bioconjugation reactions in aqueous media. nih.govucl.ac.uk

Table 2: Peptides and Proteins Modified by Allyl Sulfone Rebridging

Biomolecule Disulfide Bonds Application Key Advantage of Allyl Sulfone Reference
Somatostatin 1 Hormone functionalization Proceeds in aqueous media nih.gov
Bovine Insulin 3 (interchain) Hormone functionalization Site-selective modification nih.govnih.gov
Lysozyme 4 Protein functionalization Effective rebridging nih.gov

Generation of α,β-Unsaturated Ketones and Homoallylic Alcohols

This compound is a key precursor for the synthesis of both homoallylic alcohols and α,β-unsaturated ketones, which are fundamental building blocks in organic synthesis.

The synthesis of homoallylic alcohols is achieved by first treating this compound with a strong base, such as n-butyllithium, to generate a sulfur-stabilized carbanion. oup.com This anion then reacts with various aldehydes to afford 2-tosyl homoallylic alcohols in good yields. oup.comoup.com These intermediates can then be subjected to a palladium-catalyzed desulfonylation using a hydride source, such as sodium borohydride, to furnish the desired homoallylic alcohols without side reactions like double bond migration. oup.comresearchgate.net Alternatively, a palladium-catalyzed reaction with diethylzinc (B1219324) can also convert allylic sulfones to homoallylic alcohols in the presence of aldehydes or ketones. psu.edu

Table 3: Synthesis of Homoallylic Alcohols from Allylic p-Tolyl Sulfone Derivatives

Aldehyde Reactant Resulting 2-Tosyl Homoallyl Alcohol Yield Reference
1-Nonanal 2-Tosyl-1-phenyl-3-dodecen-1-ol 90% oup.com
Benzaldehyde 2-Tosyl-1,3-diphenyl-3-propen-1-ol 89% oup.com

Furthermore, these intermediates can be transformed into α,β-unsaturated ketones . oup.com Alkylated allyl p-tolyl sulfones, upon treatment with a palladium catalyst like [Pd(PPh₃)₄] in the presence of triethylamine, undergo a 1,3-rearrangement of the sulfonyl group followed by elimination to yield the corresponding α,β-unsaturated ketones. oup.com A related method utilizes a silica (B1680970) gel-catalyzed 1,3-rearrangement of a sulfonyl group in a sulfenylated allylic system to produce α,β-unsaturated ketones. acs.org

Table 4: Synthesis of α,β-Unsaturated Ketones from Allyl Sulfone Derivatives

Substrate (Alkylated Allyl Sulfone) Catalyst System Product (α,β-Unsaturated Ketone) Yield Reference
2-Tosyl-1-phenyl-3-dodecen-1-ol derivative [Pd(PPh₃)₄], Et₃N 1-Phenyl-2-dodecen-1-one 70% oup.com
2-Tosyl-1-(p-methoxyphenyl)-3-buten-1-ol derivative [Pd(PPh₃)₄], Et₃N 1-(p-Methoxyphenyl)-2-buten-1-one 72% oup.com

Synthesis of Dihydrofurans

Allyl sulfone derivatives are also employed in the synthesis of heterocyclic compounds such as dihydrofurans. arkat-usa.org The reaction of the mono-anion of a bromoallyl sulfone with an aldehyde at low temperatures can produce open-chain adducts. arkat-usa.org However, when the reaction is conducted at higher temperatures or in the presence of a polar aprotic solvent additive like HMPA, a cyclization reaction occurs, leading directly to the formation of 2,5-dihydrofurans. arkat-usa.org The stereochemistry of the reaction is consistent with an initial chelation-controlled addition of the sulfone anion to the aldehyde. arkat-usa.org

Table 5: Synthesis of 2,5-Dihydrofurans from Aldehydes and an Allyl Sulfone Derivative

Aldehyde Reactant Dihydrofuran Product Yield Reference
Benzaldehyde 4-Methyl-3-benzenesulfonyl-2-phenyl-2,5-dihydrofuran 80% arkat-usa.org
p-Tolualdehyde 4-Methyl-3-benzenesulfonyl-2-(p-tolyl)-2,5-dihydrofuran 85% arkat-usa.org

Computational and Theoretical Investigations of Allyl P Tolyl Sulfone Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. nih.gov For systems involving allyl p-tolyl sulfone, DFT calculations can map out entire potential energy surfaces for reactions, identifying the structures and energies of reactants, intermediates, transition states, and products.

A key application is the study of rearrangement reactions or additions involving the allyl group. For instance, in a hypothetical sigmatropic rearrangement, DFT can be used to locate the concerted pericyclic transition state. The process involves optimizing the geometry of the proposed transition state and then performing a vibrational frequency analysis. nih.gov A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

Similarly, for addition reactions to the double bond, DFT can distinguish between different mechanistic pathways, such as concerted versus stepwise mechanisms. By calculating the activation energies (the energy difference between the reactants and the transition state), the kinetically favored pathway can be determined. These calculations provide a detailed picture of the bond-forming and bond-breaking processes that are often difficult to observe experimentally. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound Calculated at the B3LYP/6-31G(d) level of theory.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Concerted AdditionTS_concerted25.4
Stepwise (Step 1)TS_step131.2
Stepwise (Step 2)TS_step212.8

Stereoselectivity Rationalization through Computational Modeling

Computational modeling is instrumental in understanding and predicting the stereoselectivity of reactions involving chiral or prochiral centers. For reactions with this compound that produce stereoisomers, computational methods can calculate the energies of the diastereomeric transition states leading to these products. According to transition state theory, the ratio of the products is determined by the difference in the free energies of these competing transition states.

A notable example is the substrate-controlled diastereoselectivity in the reduction of substituted allylic sulfones. nih.gov Experimental studies have shown that the presence of a nearby hydroxyl group can direct the stereochemical outcome. nih.gov Computational modeling can rationalize this by building models of the possible transition states, one leading to the syn product and the other to the anti product. By calculating the energies of these transition state structures, the model can predict which diastereomer should be favored. Steric hindrance, hydrogen bonding, or chelation effects that stabilize one transition state over the other can be explicitly visualized and quantified. researchgate.net These calculations can confirm that the lower-energy transition state corresponds to the experimentally observed major product, thus providing a theoretical basis for the stereoselectivity. researchgate.net

Table 2: Example of Calculated Relative Energies for Diastereomeric Transition States

Transition StateProductRelative Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio (at 298 K)
TS_A (anti)anti-diastereomer0.01
TS_B (syn)syn-diastereomer2.1~30

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about this structure through various reactivity descriptors derived from the molecular orbitals. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other global reactivity descriptors can also be calculated to predict the behavior of the molecule. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Hypothetical Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-7.85
LUMO Energy-0.92
HOMO-LUMO Gap6.93
Ionization Potential (IP)7.85
Electron Affinity (EA)0.92
Chemical Hardness (η)3.47
Electrophilicity Index (ω)1.21

Prediction of Conformational Preferences and Energetics

This compound is a flexible molecule with several single bonds around which rotation can occur. This gives rise to multiple possible conformations, or conformers, each with a different spatial arrangement of atoms and a corresponding energy. Computational methods are highly effective for exploring the conformational landscape of such molecules.

The process typically involves a systematic search of the potential energy surface. A common technique is to perform a "relaxed scan," where the dihedral angle of a rotatable bond is varied incrementally, and at each step, the rest of the molecule's geometry is optimized. This process identifies energy minima that correspond to stable conformers and energy maxima that represent the barriers to rotation between them.

For this compound, key rotatable bonds include the C-C bond of the allyl group and the C-S and S-aryl bonds. By analyzing the relative energies of the stable conformers, the global minimum energy structure—the most stable and likely most populated conformation at equilibrium—can be identified. figshare.com This information is vital as the reactivity and spectroscopic properties of the molecule can be highly dependent on its preferred conformation.

Table 4: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)
A (anti-periplanar)180°0.00 (Global Minimum)
B (syn-clinal/gauche)65°1.52
C (anti-clinal)120°3.10 (Rotational Barrier)

Advanced Analytical and Spectroscopic Characterization in Allyl P Tolyl Sulfone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Allyl p-tolyl sulfone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecule's protons and carbons.

In the ¹H NMR spectrum, the aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region, a consequence of their ortho and meta relationships to the sulfonyl group. The methyl protons of the tolyl group resonate as a singlet in the upfield region. The allyl group exhibits a more complex splitting pattern. The proton on the carbon adjacent to the sulfonyl group appears as a doublet. The terminal vinyl protons are diastereotopic and thus magnetically non-equivalent, each presenting as a doublet of doublets. The internal vinyl proton, coupled to the other three allyl protons, gives rise to a multiplet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the methyl, methylene, and methine carbons of the allyl group, as well as the methyl and aromatic carbons of the p-tolyl moiety. The chemical shifts are influenced by the electron-withdrawing nature of the sulfone group.

Detailed analysis of coupling constants and through-space correlations from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity and spatial relationships between protons and carbons, providing unequivocal structural assignment.

Assignment¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
Tolyl-CH₃~2.4s~21.5
SO₂-CH₂~3.8d~59.0
=CH₂ (trans)~5.2dd~124.0
=CH₂ (cis)~5.4dd~124.0
-CH=~5.8m~129.0
Aromatic CH (ortho to SO₂)~7.7d~128.0
Aromatic CH (meta to SO₂)~7.3d~129.5
Aromatic C-SO₂--~135.0
Aromatic C-CH₃--~144.0

Note: The chemical shifts provided are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular formula of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₂O₂S, corresponding to a molecular weight of 196.27 g/mol . rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺˙) is often observed. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aryl sulfones include cleavage of the C-S and S-O bonds. For this compound, key fragmentation ions would be expected from the loss of the allyl group (C₃H₅) to give the p-toluenesulfonyl cation, and cleavage of the tolyl group (C₇H₇) to yield the allylsulfonyl cation. Further fragmentation can lead to the formation of the tropylium (B1234903) cation (C₇H₇⁺) from the tolyl group, which is a common and stable fragment in the mass spectra of toluene (B28343) derivatives.

m/zProposed Fragment IonFormula
196[M]⁺˙ (Molecular Ion)[C₁₀H₁₂O₂S]⁺˙
155[M - C₃H₅]⁺[C₇H₇O₂S]⁺
91[C₇H₇]⁺[C₇H₇]⁺
65[C₅H₅]⁺[C₅H₅]⁺
41[C₃H₅]⁺[C₃H₅]⁺

Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its analytical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from non-volatile impurities as it passes through a capillary column. The retention time is a characteristic property that can be used for identification. Coupling the gas chromatograph to a mass spectrometer allows for the acquisition of a mass spectrum for the eluting compound, providing definitive identification. GC-MS is also a powerful tool for detecting and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and purity assessment. For analytical purposes, a reversed-phase column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, often by UV-Vis spectroscopy, as the aromatic ring of this compound absorbs UV light. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. Preparative HPLC can be used to isolate the pure compound from a reaction mixture.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Kinetic Evaluation)

Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and to evaluate the kinetics of its electron transfer reactions. In a typical CV experiment, the potential of a working electrode is swept linearly with time in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential.

For aryl sulfones, the sulfonyl group is electrochemically active and can be reduced at negative potentials. The cyclic voltammogram of this compound would be expected to show a reduction peak corresponding to the transfer of an electron to the molecule to form a radical anion. The potential at which this reduction occurs provides information about the electron-accepting ability of the compound.

By varying the scan rate, it is possible to gain insights into the stability of the resulting radical anion and the kinetics of the electron transfer process. For example, a chemically reversible process will show a corresponding oxidation peak on the reverse scan, while an irreversible process will not. The separation between the cathodic and anodic peak potentials can be used to estimate the standard rate constant of the electron transfer. Such studies are crucial for understanding the behavior of this compound in electrochemical reactions and for its potential application in areas such as electrosynthesis.

Q & A

Q. What are the primary synthetic routes for preparing allyl p-tolyl sulfone, and how do their methodologies differ?

this compound can be synthesized via:

  • Electrochemical sulfonation : Using sulfinates and allyl trifluoroborates in batch or flow systems. Flow conditions (44.7 g/(L·h)) significantly outperform batch (1.7 g/(L·h)) in efficiency .
  • Palladium-catalyzed allylic C–H sulfonylation : Terminal alkenes react with sulfonyl reagents under Pd(OAc)₂ catalysis, with oxidants like 2,6-DMBQ in acetonitrile (yields up to 42%) .
  • Classical Otto method : Employing bromine addition to α,β-unsaturated sulfones, as validated in kinetic studies of bromo addition reactions .

Q. What experimental conditions are critical for achieving high yields in palladium-catalyzed sulfonylation?

Key factors include:

  • Catalyst system : Pd(OAc)₂ with oxidants like 2,6-DMBQ in acetonitrile.
  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.
  • Substrate scope : Aromatic and aliphatic sulfonyl reagents show broader compatibility compared to heteroaromatic variants .

Advanced Research Questions

Q. How does the radical mechanism in electrochemical sulfonation impact reaction selectivity and byproduct formation?

Radical intermediates are critical:

  • TEMPO inhibition : Radical scavengers reduce allyl sulfone yield to 8%, confirming a radical pathway .
  • Proposed mechanism : Sulfinate oxidation generates sulfonyl radicals (I), which add to allyl trifluoroborates, forming alkyl radicals (II). Subsequent anodic oxidation yields cationic intermediates (III), eliminating BF₃ to produce allyl sulfones .
  • Byproduct control : Flow systems minimize side reactions (e.g., overoxidation) via precise residence time control .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy : Used to monitor reaction progress (e.g., 8% yield in TEMPO-inhibited reactions) .
  • Titration methods : Bromine addition kinetics (e.g., M/30 solutions) quantify reaction rates and conjugation effects in α,β-unsaturated sulfones .
  • Mass spectrometry : Identifies radical adducts (e.g., TEMPO-sulfonyl derivatives) .

Q. How do electronic effects in the sulfonyl group influence bromine addition kinetics to this compound?

  • Conjugation effects : Bromine addition rates (k) for this compound (Table I in ) reveal reduced reactivity compared to non-conjugated analogs, suggesting partial delocalization of sulfonyl electrons into the double bond.
  • Steric vs. electronic factors : p-Tolyl groups enhance steric hindrance but do not significantly alter conjugation, as shown by consistent k values across substituted derivatives .

Q. What strategies resolve contradictions in reported yields between electrochemical and palladium-catalyzed methods?

  • Reaction scalability : Electrochemical flow systems achieve higher throughput (44.7 g/(L·h)) but require optimized electrode materials .
  • Catalyst poisoning : Pd-based methods suffer from sulfur-containing byproducts, reducing yields in complex substrates. Pre-purification of sulfonyl reagents mitigates this .

Q. How can this compound be applied in nickel-catalyzed cross-coupling reactions for glycochemistry?

  • Carbaryl glycoside synthesis : this compound acts as a glycosyl donor, coupling with aryl halides under Ni catalysis to form C-glycosides. Sodium p-tolyl sulfinate enhances stability of intermediates .
  • Mechanistic insight : Oxidative addition of Ni(0) to sulfone generates Ni(II)-glycosyl species, enabling stereoselective coupling .

Methodological Considerations

Q. What precautions are necessary when handling this compound in kinetic studies?

  • Solvent purity : Carbon tetrachloride must be dried over CaCl₂ and distilled to avoid side reactions with residual moisture .
  • Radical scavengers : Use TEMPO or BHT to confirm/eliminate radical pathways in mechanistic studies .

Q. How can researchers optimize electrochemical flow systems for large-scale allyl sulfone production?

  • Flow rate calibration : Adjust to balance residence time and product yield.
  • Electrode material : Carbon-based anodes reduce overpotential and improve sulfinate oxidation efficiency .

Data Interpretation and Validation

Q. How should researchers validate the detection of this compound metabolites in biological systems?

  • LC-MS/MS : Identify metabolites like allyl methyl sulfone (AMSO₂) in human milk, ensuring specificity via isotopic labeling .
  • Control experiments : Compare with synthetic standards to confirm oxidation products (e.g., AMS → AMSO₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.